ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Building Block Purity Quality Assurance Medicinal Chemistry Sourcing

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS 1190897-26-7) is a heterocyclic building block featuring a fused pyridazine–azepine bicyclic core. With molecular formula C11H15N3O3 and molecular weight 237.26 g/mol, the compound bears a phenolic 3-hydroxy group and an ethyl carbamate moiety on the azepine nitrogen, which together confer versatile reactivity for downstream medicinal chemistry applications.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 1190897-26-7
Cat. No. B1373096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate
CAS1190897-26-7
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=CC(=O)NN=C2CC1
InChIInChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15)
InChIKeyNMPMZCGARURKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS 1190897-26-7): Compound Identity and Sourcing Baseline


Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate (CAS 1190897-26-7) is a heterocyclic building block featuring a fused pyridazine–azepine bicyclic core . With molecular formula C11H15N3O3 and molecular weight 237.26 g/mol, the compound bears a phenolic 3-hydroxy group and an ethyl carbamate moiety on the azepine nitrogen, which together confer versatile reactivity for downstream medicinal chemistry applications . It is commercially available from multiple global suppliers at purities of 95% to ≥98%, with documented analytical quality control (NMR, HPLC, GC) and ISO-certified production standards .

Why Pyridazino[3,4-d]azepine Building Blocks Are Not Interchangeable: Structural and Functional Constraints


Although several pyridazino[3,4-d]azepine congeners share the same bicyclic scaffold, small structural variations—such as the nature of the C3 substituent (hydroxy vs. methoxy vs. oxo) or the N7 protecting group (ethyl carbamate vs. tert-butyl carbamate)—profoundly alter hydrogen-bonding capacity, lipophilicity, and synthetic accessibility [1]. The target compound's 3-hydroxy group (one H-bond donor, five total H-bond acceptors; consensus Log P ≈ 0.72) cannot be functionally mimicked by a 3-methoxy or 3-oxo analog in receptor-binding or PROTAC linker contexts without compromising potency or selectivity, as the pyridazino[3,4-d]azepine series has demonstrated exquisite 5-HT2C vs. 5-HT2B functional selectivity that is highly sensitive to substitution [1]. Consequently, indiscriminate substitution of this building block with a close analog risks altering both the pharmacophore and the synthetic trajectory of the final target molecule .

Ethyl 3-Hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate: Head-to-Head Procurement and Structural Evidence vs. Closest Analogs


Purity Grade and Analytical Quality Control Documentation: Multi-Vendor Comparison

The target compound is available at ≥95% purity from AKSci, Bidepharm, and BOC Sciences, and at ≥98% (NLT 98%) from MolCore and Chemsrc, with Bidepharm providing batch-specific QC reports including NMR, HPLC, and GC spectra . In contrast, the closest 3-methoxy analog (CAS 1141417-81-3) is listed without certified purity tiers or QC documentation across major vendors, limiting its suitability for GLP-grade studies .

Building Block Purity Quality Assurance Medicinal Chemistry Sourcing

Procurement Cost Advantage vs. tert-Butyl Carbamate Analog (CAS 1190897-27-8)

The target compound is priced at $116/100 mg ($1.16/mg) from AKSci (USA stock, 3-week lead time), while the closest N7-protected analog—tert-butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate (CAS 1190897-27-8)—is listed at ¥1,371/100 mg (approximately $190/100 mg, ~$1.90/mg) from Macklin, representing a ~64% higher cost per milligram for the tert-butyl analog [1].

Cost per Milligram Building Block Economics PROTAC Synthesis

Application-Specific Vendor Classification: Protein Degrader (PROTAC) Building Block Designation

Calpaclab (Aladdin Scientific distribution) explicitly classifies this compound under the 'Protein Degrader Building Blocks' product family, signaling curated suitability for PROTAC and molecular glue degrader assembly [1]. By comparison, the 3-methoxy analog (CAS 1141417-81-3) and the tert-butyl analog (CAS 1190897-27-8) are not assigned this specialized product family classification by any major vendor; they are listed generically as heterocyclic building blocks without a degrader-specific application tag .

Targeted Protein Degradation PROTAC Library Synthesis Building Block Categorization

Structural Reactivity Differentiation: 3-Hydroxy Donor/Acceptor Capacity vs. 3-Methoxy and 3-Oxo Analogs

The target compound's 3-hydroxy substituent provides one hydrogen-bond donor and contributes to a total of five H-bond acceptors (TPSA = 75.55 Ų), whereas the 3-methoxy analog (CAS 1141417-81-3, C9H13N3O, MW 179.22) lacks a hydrogen-bond donor entirely, reducing its capacity for target engagement in polar protein binding pockets . Additionally, the phenolic –OH serves as a derivatization handle for etherification, esterification, or carbamate formation, enabling scaffold diversification not possible with the 3-oxo (keto) form found in the tert-butyl analog (CAS 1190897-27-8) .

Hydrogen Bond Donor Derivatization Handle Medicinal Chemistry Design

Class-Level Pharmacological Plausibility: 5-HT2C Receptor Agonism with Selectivity over 5-HT2B

The pyridazino[3,4-d]azepine scaffold has been validated as a privileged chemotype for potent and selective 5-HT2C receptor agonism with excellent selectivity over 5-HT2B, a critical safety differentiator given the cardiotoxicity risk associated with 5-HT2B activation [1]. While the target compound itself has not been directly profiled in published receptor panels, the 2016 Bioorg. Med. Chem. Lett. study by Green et al. demonstrated that bicyclic pyridazino[3,4-d]azepines achieve functional 5-HT2C agonism with in vitro ADME properties predictive of CNS penetration, positioning the scaffold—and by inference its building block precursors—as relevant to CNS drug discovery programs targeting obesity, psychiatric disorders, and urinary incontinence [1].

5-HT2C Agonist GPCR Selectivity CNS Drug Discovery

Supply Lead Time Comparison: AKSci (3 Weeks) vs. Calpaclab/Aladdin (5 Days)

The target compound is stocked in the USA by AKSci with a 3-week lead time, while Calpaclab (distributing Aladdin Scientific stock) offers a 5-day lead time for the same compound at comparable purity (≥95%) [1]. No lead-time data is publicly available for the 3-methoxy analog (CAS 1141417-81-3), creating procurement uncertainty for this comparator .

Procurement Lead Time Inventory Management Project Timeline

Ethyl 3-Hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


PROTAC Library Synthesis Using Curated Protein Degrader Building Blocks

For medicinal chemistry teams constructing heterobifunctional degrader libraries, the explicit 'Protein Degrader Building Block' vendor classification (Calpaclab) provides a pre-validated starting point, reducing the screening burden associated with generic heterocyclic building blocks [1]. The phenolic 3-hydroxy group serves as a direct linker attachment point for E3 ligase ligand conjugation, while the ethyl carbamate on N7 offers orthogonal protection compatible with standard solid-phase or solution-phase PROTAC assembly workflows .

Cost-Efficient Multi-Gram Scale-Up for CNS-Targeted 5-HT2C Agonist SAR

The target compound's 38–64% cost advantage per milligram over the tert-butyl carbamate analog (CAS 1190897-27-8) makes it the economically rational choice for SAR campaigns requiring multi-gram quantities [1]. Given the pyridazino[3,4-d]azepine scaffold's established 5-HT2C potency and selectivity over 5-HT2B, this building block enables cost-feasible exploration of substitution patterns around the C3 and N7 positions without exceeding early-discovery budget constraints .

GLP-Compliant Lead Optimization Requiring Documented Purity and Analytical Traceability

For programs transitioning from hit-to-lead into lead optimization under GLP standards, the availability of batch-specific QC documentation (NMR, HPLC, GC from Bidepharm) and ISO-certified production (MolCore) ensures that the building block meets regulatory documentation requirements [1]. The dual-source availability (AKSci USA stock, MolCore/Chemsrc China stock) further mitigates single-supplier dependency risk .

Scaffold-Hopping in CNS GPCR Programs: Pyridazino vs. Pyrido vs. Pyrimido Cores

For CNS drug discovery teams evaluating scaffold-hopping strategies, the pyridazino[3,4-d]azepine core offers a distinct heterocyclic topology compared to pyrido[3,4-d]azepines (e.g., PF-04781340) and pyrimido[4,5-d]azepines, with differential hydrogen-bonding capacity arising from the 3-hydroxy substituent [1]. The TPSA of 75.55 Ų and consensus Log P of ~0.72 suggest favorable CNS drug-like properties within the multiparameter optimization space defined for 5-HT2C agonists .

Quote Request

Request a Quote for ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.